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AstraZeneca's experimental drug, AZD-8529, a positive allosteric modulator (PAM) of the

metabotropic glutamate receptor 2 (mGluR2), did not demonstrate a statistically significant

improvement in the symptoms of schizophrenia compared to placebo in a Phase 2 clinical trial.

The study, which also included an active comparator arm with the atypical antipsychotic

risperidone, showed that risperidone did achieve a significant therapeutic effect, highlighting

the lack of efficacy for AZD-8529 in this patient population.

This comparison guide provides a detailed overview of the clinical trial data for AZD-8529
versus placebo in the treatment of schizophrenia, aimed at researchers, scientists, and drug

development professionals.

Efficacy Outcomes
The primary measure of efficacy in the key clinical trial (NCT00921804) was the change from

baseline in the Positive and Negative Syndrome Scale (PANSS) total score over 28 days of

treatment. The results, as reported by Litman et al. (2016), indicated no significant difference

between the AZD-8529 and placebo groups.[1][2] In contrast, the risperidone group showed a

statistically significant improvement compared to placebo, confirming the trial's ability to detect

an antipsychotic effect.[1]

While the primary publication does not provide specific numerical data for the PANSS scores in

a table format, the conclusion of the study was that AZD-8529 did not separate from placebo

on the PANSS total score, or on the positive and negative symptom subscales.[1]
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Table 1: Efficacy of AZD-8529 vs. Placebo in Schizophrenia (28-Day Study)

Outcome Measure
AZD-8529 (40
mg/day)

Placebo
Risperidone (4
mg/day)

Change in PANSS

Total Score

No significant

difference from

placebo

-

Statistically significant

improvement vs.

placebo

Change in PANSS

Positive Subscale

Score

No significant

difference from

placebo

- Data not available

Change in PANSS

Negative Subscale

Score

No significant

difference from

placebo

- Data not available

Note: Specific mean change and standard deviation values are not publicly available in the

primary publication.

Safety and Tolerability
AZD-8529 was generally well-tolerated in the clinical trial.[3] The most commonly reported

adverse events in patients with schizophrenia receiving AZD-8529 were headache,

exacerbation of schizophrenia symptoms, and dyspepsia.[3] The adverse events were

generally considered mild.[3] A detailed quantitative breakdown of the frequency of adverse

events for each treatment group is not available in the public domain.

Table 2: Reported Adverse Events

Adverse Event AZD-8529 Placebo Risperidone

Headache Reported Data not available Data not available

Schizophrenia

(exacerbation)
Reported Data not available Data not available

Dyspepsia Reported Data not available Data not available
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Note: This table reflects the most common adverse events reported for AZD-8529; comparative

frequency data is not available.

Experimental Protocols
The primary clinical trial (NCT00921804) was a 28-day, randomized, double-blind, placebo-

controlled, parallel-group, multicenter Phase 2 study.

Inclusion Criteria:

Patients diagnosed with schizophrenia.

Specific symptom severity as determined by the investigator.

Ability to provide informed consent.

Exclusion Criteria:

Recent history of significant illness.

Positive urine drug screen.

Smoking more than two packs of cigarettes per day.

Treatment Arms:

AZD-8529: 40 mg administered orally once daily.

Risperidone: 4 mg administered orally once daily (as an active comparator).

Placebo: administered orally once daily.

Primary Outcome Measure:

Change from baseline in the PANSS total score at day 28.

Secondary Outcome Measures:

Change from baseline in PANSS positive and negative subscale scores.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Change from baseline in Clinical Global Impression (CGI) scores.

Mechanism of Action and Signaling Pathway
AZD-8529 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2

(mGluR2). As a PAM, it does not activate the receptor directly but enhances the effect of the

endogenous ligand, glutamate. The mGluR2 is a G-protein coupled receptor (GPCR) that is

coupled to the Gi/o protein. Activation of the mGluR2 receptor leads to the inhibition of adenylyl

cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This

signaling cascade is believed to modulate neurotransmission in brain regions relevant to

schizophrenia.

Below is a diagram illustrating the simplified signaling pathway of mGluR2.

Presynaptic Terminal

Glutamate mGluR2
Binds

AZD-8529
(PAM)

Enhances
Binding

Gi/o Protein
Activates

Adenylyl
Cyclase

Inhibits

ATP

cAMP

Glutamate
Vesicle

Modulates X Reduced
Glutamate
ReleaseX

Click to download full resolution via product page

Caption: Simplified signaling pathway of the mGluR2 receptor.
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Conclusion
The available clinical trial data does not support the efficacy of AZD-8529 as a monotherapy for

schizophrenia. While the drug was well-tolerated, it failed to demonstrate superiority over

placebo in improving the positive and negative symptoms of the disorder. The significant effect

of the active comparator, risperidone, suggests that the trial was adequately designed to detect

an antipsychotic signal. These findings contribute to the broader understanding of the role of

mGluR2 modulation in the treatment of schizophrenia and may guide future drug development

efforts targeting the glutamatergic system.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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